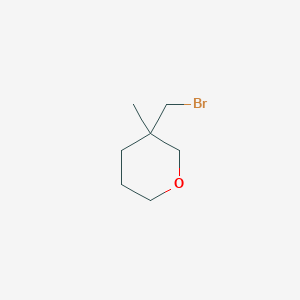

3-(Bromomethyl)-3-methyloxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Bromomethyl)-3-methyloxane is a chemical compound with the molecular formula C15H11Br . It belongs to the class of aryl bromides and is characterized by the presence of a bromine atom attached to a phenanthrene ring. The compound’s systematic name is 3-(bromomethyl)phenanthrene .

Synthesis Analysis

The synthesis of 3-(Bromomethyl)-3-methyloxane involves the bromination of phenanthrene or its derivatives. Various methods can be employed, including electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs at the 3-position of the phenanthrene ring, resulting in the formation of the desired product .

Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)-3-methyloxane consists of a phenanthrene core with a bromomethyl group attached at the 3-position . The compound’s three-dimensional arrangement influences its reactivity, stability, and interactions with other molecules .

Chemical Reactions Analysis

- Reductive Elimination : Under appropriate conditions, the compound can undergo reductive elimination to release the bromomethyl group and regenerate the parent phenanthrene .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis of Beta-Substituted Acrylates

3-(Bromomethyl)-3-methyloxane serves as an organic building block in the synthesis of beta-substituted acrylates. These acrylates are crucial in the production of polymers with applications ranging from adhesives to coatings .

Preparation of Pharmaceutical Intermediates

This compound is used in the preparation of various pharmaceutical intermediates. For instance, it plays a role in the synthesis of beta-lactams , which are a class of antibiotics including penicillin .

Antimicrobial Agent Research

In biological research, derivatives of 3-(Bromomethyl)-3-methyloxane, such as 3-(bromomethyl)-N-ethylbenzamide, have potential as antimicrobial agents. They can be studied for their efficacy in inhibiting the growth of bacteria and other microorganisms.

Chemotherapeutic Research

The same derivatives may also be explored as chemotherapeutic agents . Their potential to act against cancer cells can be a significant area of study, contributing to the development of new cancer treatments.

Cell Biology Studies

3-(Bromomethyl)-3-methyloxane compounds can be tools for studying cell biology. They can help in understanding cell structure and function, particularly in the context of cell membrane dynamics.

Allylation of Ketones

The compound is used in the allylation of ketones, which is a method to form carbon-carbon bonds in organic synthesis. This process is fundamental in creating complex molecules for materials science and pharmaceuticals .

Synthesis of Bioactive Unsaturated Lactones

It is involved in the synthesis of bioactive unsaturated lactones, which have applications in medicinal chemistry. These lactones can be based on benzo[f]coumarin derivatives and have antioxidant properties .

Study of Potassium Channels

In the field of neuroscience, 3-(Bromomethyl)-3-methyloxane derivatives are employed to study potassium channels and their functions. Understanding these channels is crucial for developing treatments for neurological disorders .

Safety And Hazards

Propriétés

IUPAC Name |

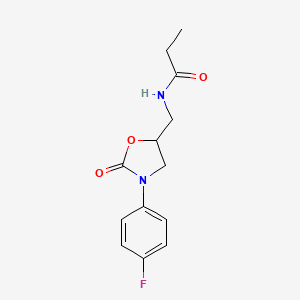

3-(bromomethyl)-3-methyloxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(5-8)3-2-4-9-6-7/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJMYYWQCAGPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-3-methyloxane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

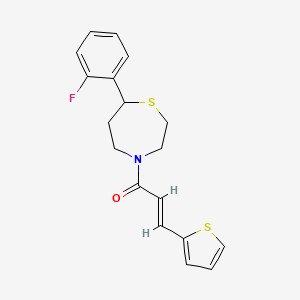

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2915344.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2915365.png)

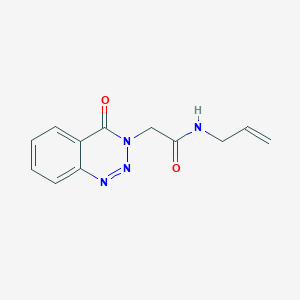

![5-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2915366.png)